molecular formula C11H7ClF3N B115121 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline CAS No. 140908-89-0

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

Cat. No. B115121
M. Wt: 245.63 g/mol
InChI Key: FHGWTLJPECDLOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is a chemical compound with the empirical formula C11H7ClF3N . It has a molecular weight of 245.63 g/mol . This compound is solid in form .


Molecular Structure Analysis

The InChI string of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is InChI=1S/C11H7ClF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 . The SMILES string is Cc1cc(Cl)c2cccc(c2n1)C(F)(F)F .


Physical And Chemical Properties Analysis

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline has a molecular weight of 245.63 g/mol . It has a complexity of 256 and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of Antimicrobial Agents

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline has been used in the synthesis of various compounds with potential antimicrobial properties. For instance, its reaction with ethoxymethylenecyanoacetate and other reagents led to the formation of novel pyrazolo[3,4-d]pyrimidine derivatives, which were screened for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Holla et al., 2006).

Development of Antifungal and Antibacterial Agents

2-Chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives were synthesized using click chemistry and evaluated for their antifungal and antibacterial activities. The compounds demonstrated significant activity against various tested strains, highlighting the chemical's role in creating effective antibacterial and antifungal agents (Kategaonkar et al., 2010).

Magnetic Nanostructures for Zinc Ion Detection

4-Amino-2-methyl-8-(trifluoromethyl)quinoline-based magnetic nanostructures were developed for the sensitive detection of zinc ions in aqueous solutions. These nanostructures exhibited enhanced fluorescent intensity and high sensitivity, indicating their potential in environmental monitoring and analytical chemistry applications (Pourfallah & Lou, 2018).

Corrosion Inhibition

In studies involving mild steel in acidic media, 4-chloro,8-(trifluoromethyl)quinoline (CTQ) demonstrated good corrosion inhibitory properties. CTQ adsorbed on the metal surface following Langmuir adsorption isotherm, suggesting its potential application in corrosion prevention in industrial settings (Hebbar et al., 2020).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 - P305 + P351 + P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-chloro-2-methyl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGWTLJPECDLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588857
Record name 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

CAS RN

140908-89-0
Record name 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140908-89-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Nayak, J Ramprasad… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The article describes the design, synthesis, and characterization of a new series of 8‐trifluoromethylquinoline substituted pyrazole‐3‐carboxamides (9a, 9b, 9c, 9d, 9e, 9f, 9g, 9h, 9i, 9j, …
Number of citations: 12 onlinelibrary.wiley.com
S TG, S Subramanian, S Eswaran - Heterocyclic Communications, 2020 - degruyter.com
Emerging bacterial resistance is causing widespread problems for the treatment of various infections. Therefore, the search for antimicrobials is a never-ending task. Hydrazones and …
Number of citations: 15 www.degruyter.com
N Nayak, J Ramprasad, U Dalimba - Journal of Fluorine Chemistry, 2016 - Elsevier
In an attempt to develop newer antitubercular and antibacterial agents against the increasing bacterial resistance, we have designed new quinoline–pyrazole analogs (8a–u) following …
Number of citations: 59 www.sciencedirect.com

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